Cas no 2248367-26-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate is a specialized organic compound featuring a phthalimide core linked to a substituted phenylacetate moiety. Its structural design combines the reactivity of the isoindole-1,3-dione group with the steric and electronic effects of the 3,5-dichlorophenoxy and phenyl substituents, making it a versatile intermediate in synthetic chemistry. The compound is particularly valued for its potential applications in agrochemical and pharmaceutical research, where its unique scaffold may contribute to bioactive molecule development. Its stability and functional group compatibility further enhance its utility in multi-step organic synthesis. Proper handling and storage are recommended due to its reactive nature.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate structure
2248367-26-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
CAS No:2248367-26-0
MF:C22H13Cl2NO5
MW:442.248324155808
CID:5854497
PubChem ID:165725815

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6524370
    • 2248367-26-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
    • Inchi: 1S/C22H13Cl2NO5/c23-14-10-15(24)12-16(11-14)29-19(13-6-2-1-3-7-13)22(28)30-25-20(26)17-8-4-5-9-18(17)21(25)27/h1-12,19H
    • InChI Key: YMSSVNLCQGQFOI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)OC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 441.0170779g/mol
  • Monoisotopic Mass: 441.0170779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6524370-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
1.0g
$770.0 2025-03-13
Enamine
EN300-6524370-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
0.1g
$678.0 2025-03-13
Enamine
EN300-6524370-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
2.5g
$1509.0 2025-03-13
Enamine
EN300-6524370-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
10.0g
$3315.0 2025-03-13
Enamine
EN300-6524370-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
0.5g
$739.0 2025-03-13
Enamine
EN300-6524370-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
0.25g
$708.0 2025-03-13
Enamine
EN300-6524370-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
5.0g
$2235.0 2025-03-13
Enamine
EN300-6524370-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate
2248367-26-0 95.0%
0.05g
$647.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate (CAS No. 2248367-26-0) in Modern Chemical Research

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate, identified by the CAS number 2248367-26-0, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered attention due to its unique structural features and promising biological activities, making it a subject of intense study in both academic and industrial research settings.

At the core of its molecular architecture lies a 1H-isoindole scaffold, which is a privileged structure in medicinal chemistry known for its versatility in drug design. The presence of a 1,3-dioxo group and a phenylacetate moiety further enhances its potential as a bioactive molecule. The 3,5-dichlorophenoxy substituent adds another layer of complexity, influencing both the electronic properties and the interactions with biological targets. This combination of structural elements positions the compound as a valuable candidate for further exploration in therapeutic applications.

Recent studies have highlighted the importance of 1H-isoindole derivatives in the development of novel pharmaceuticals. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate has been shown to modulate enzyme activity and cellular pathways relevant to human diseases. For instance, preliminary in vitro assays suggest that this compound interacts with key enzymes involved in metabolic disorders and cancer progression.

The dichlorophenoxy group is particularly noteworthy for its ability to enhance binding affinity to biological targets. Chlorine atoms are well-known for their ability to increase lipophilicity and electronic properties of molecules, which can be crucial for drug efficacy. In the context of this compound, the dichlorophenoxy moiety may play a role in optimizing interactions with proteins or nucleic acids, thereby influencing its pharmacological profile. This feature makes it an attractive scaffold for structure-based drug design.

In the realm of synthetic chemistry, the preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate presents interesting challenges and opportunities. The synthesis involves multi-step reactions that require careful optimization to achieve high yields and purity. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to construct the complex core structure efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the growing sophistication of modern chemical methodologies.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with potential biological targets. Techniques such as docking simulations and molecular dynamics have revealed insights into how different functional groups contribute to its overall activity. These findings are crucial for guiding medicinal chemists in designing analogs with enhanced potency and selectivity. The integration of computational tools with experimental data has become indispensable in optimizing lead compounds like this one.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phenylacetate are also under investigation to ensure its suitability for therapeutic use. Parameters such as solubility, stability, and metabolic degradation pathways are critical factors that determine its bioavailability and duration of action. Preliminary data suggest that modifications to the phenylacetate moiety could improve solubility while maintaining biological activity—a key consideration for drug development.

Future research directions may explore derivatives of this compound that exhibit improved pharmacological profiles or reduced side effects. By leveraging knowledge from structural biology and enzyme kinetics, scientists aim to fine-tune the molecular structure to maximize therapeutic benefits while minimizing adverse effects. This iterative process involves both experimental synthesis and computational modeling to accelerate discovery.

The broader significance of this compound lies in its contribution to the growing library of heterocyclic derivatives used in drug discovery. Heterocycles are ubiquitous motifs in natural products and synthetic drugs due to their diverse biological activities and structural versatility. The study of 1H-isoindole derivatives, such as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,5-dichlorophenoxy)-2-phénylacetate, continues to inspire innovation in chemical biology and medicinal chemistry.

In conclusion,1,3,dioxo, 2, 3,dihydro, 1,H, isoindol, 2, yl 2,( 3,5,dichlorophenoxy), - 2,phenylacetate(CAS No., - ,2248367,,26,,0,) is a structurally complex yet promising compound with significant potential for further exploration in pharmaceutical research., Its unique combination of functional groups makes it an attractive candidate for developing novel therapeutics., As our understanding of biological systems continues to evolve,, compounds like this one will play an increasingly important role in addressing complex diseases.,

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